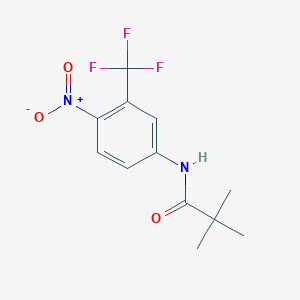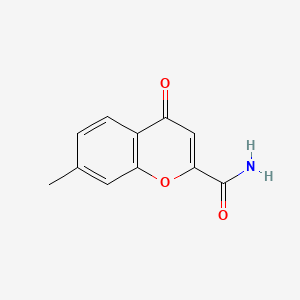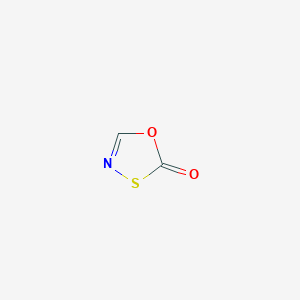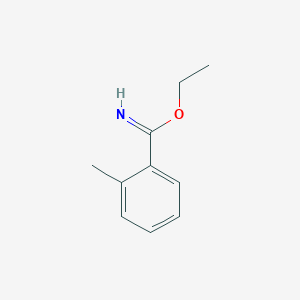
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol typically involves the reaction of piperidine with propargyl bromide under basic conditions, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as in laboratory settings, but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Análisis De Reacciones Químicas
Types of Reactions
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (1-Propargylpiperidin-4-yl)methanone.
Reduction: Formation of (1-Propylpiperidin-4-yl)methanol.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group could also play a role in the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure for many derivatives.
Propargyl Alcohol: Shares the propargyl group.
4-Piperidinol: Similar structure with a hydroxyl group on the piperidine ring.
Uniqueness
(1-(Prop-2-yn-1-yl)piperidin-4-yl)methanol is unique due to the combination of the piperidine ring, propargyl group, and hydroxyl group, which can confer specific reactivity and biological activity not found in other similar compounds.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1-prop-2-ynylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C9H15NO/c1-2-5-10-6-3-9(8-11)4-7-10/h1,9,11H,3-8H2 |
Clave InChI |
VCERCHZMFVTHBV-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1CCC(CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-4-fluoro-, (1S,2R,4S,5S,6S)-(9CI)](/img/structure/B8730434.png)
![5-(Benzo[d]isothiazol-6-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B8730438.png)








![3-(4-(Methylsulfonyl)phenyl)isoxazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B8730534.png)
![2-[[4-[(difluoromethyl)thio]phenyl]amino]-N-[3-[[(2-furanylmethyl)amino]sulfonyl]phenyl]-benzamide](/img/structure/B8730541.png)

